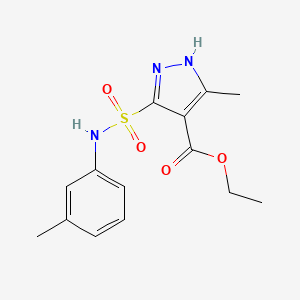

ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

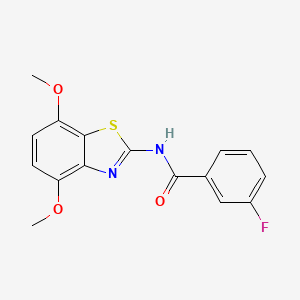

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure consists of two nitrogen atoms and three carbon atoms. It also contains a tolyl group, which is a functional group related to toluene . The tolyl group is considered nonpolar and hydrophobic .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present. Tolyl groups are excellent leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with tolyl groups are considered nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives have shown promising applications as corrosion inhibitors for mild steel in industrial settings. For instance, studies have demonstrated their efficacy in protecting mild steel surfaces by forming a protective adsorbed film, leading to significantly reduced corrosion rates. These inhibitors efficiently follow the Langmuir adsorption isotherm, indicating strong and uniform adsorption on the metal surface. Advanced methodologies, including gravimetric analysis, electrochemical techniques, and surface characterization studies (SEM and AFM), have been employed to validate their performance and understand the underlying mechanisms of action (Dohare, Ansari, Quraishi, & Obot, 2017).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety, which includes ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, has shown promising antibacterial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. The introduction of the sulfonamido group enhances the bioactivity of these molecules, making them suitable candidates for development into new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Metal Coordination Polymers

Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate has also found applications in the synthesis of metal coordination polymers. These polymers exhibit interesting structural properties and potential applications in various fields, including catalysis, gas storage, and separation technologies. The versatility of ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate in forming coordination complexes with different metals has been explored, revealing unique chiral and achiral structures with potential for further functional exploration (Cheng et al., 2017).

Synthesis of Heterocycles

The compound is a key intermediate in the synthesis of various heterocyclic compounds. These synthetic pathways offer a broad range of applications, including the development of new pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize complex heterocyclic structures from ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate demonstrates its value as a versatile building block in organic chemistry (Ghaedi et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 5-methyl-3-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-10(3)15-16-13(12)22(19,20)17-11-7-5-6-9(2)8-11/h5-8,17H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKJCFQIMGYOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)

![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)

![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)

![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)

![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)